N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a phenylcarbamoylamino group and at position 2 with a sulfanyl-acetamide chain. The acetamide moiety is further modified with a 3,4-dimethoxyphenethyl group, conferring both lipophilic and electron-donating properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S2/c1-29-16-9-8-14(12-17(16)30-2)10-11-22-18(27)13-31-21-26-25-20(32-21)24-19(28)23-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,22,27)(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZJSPYPFNAPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various precursors, particularly focusing on the thiadiazole moiety which is known for its diverse biological activities. The synthesis typically involves the formation of the thiadiazole ring followed by the introduction of the dimethoxyphenyl and acetamide groups.
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- LoVo (colon cancer)
- MCF-7 (breast cancer)
In a study examining several thiadiazole derivatives, it was found that certain derivatives significantly reduced cell viability in both LoVo and MCF-7 cells over a 48-hour period compared to 24 hours, indicating a time-dependent effect on cell proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2f | LoVo | 12.5 | Inhibition of DNA synthesis |
| 2g | MCF-7 | 10.0 | CDK9 inhibition and STAT3 interference |
2.2 Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against various bacterial strains. For instance, derivatives have shown zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 µg/disk .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Kinases : The compound has been shown to inhibit CDK9 activity, which is crucial for cell cycle regulation and transcriptional control in cancer cells .
- Interference with Transcription Factors : Molecular docking studies suggest that the compound may inhibit STAT3 transcriptional activity by disrupting its DNA binding capabilities .
Case Study: Anticancer Activity in MCF-7 Cells
A detailed investigation into the effects of a similar thiadiazole derivative (Compound 2g) demonstrated significant anti-proliferative effects on MCF-7 cells. The study revealed that treatment led to an increase in cells arrested in the G0/G1 phase while decreasing those in the S phase, suggesting a mechanism that halts cell cycle progression .
Case Study: Antimicrobial Efficacy
In another study assessing antimicrobial properties, compounds derived from thiadiazole were tested against various pathogens. The results indicated that certain substitutions on the thiadiazole ring enhanced activity against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The compound’s 1,3,4-thiadiazole core is shared with multiple analogs, but substituent variations critically influence activity:
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro in ) may stabilize the thiadiazole ring, enhancing metabolic resistance .
- Lipophilic Substituents (e.g., trifluoromethyl in ) improve membrane permeability but may increase toxicity .
Physicochemical Properties
Notes:
Preparation Methods
Synthesis of 3,4-Dimethoxyphenethylamine
The 3,4-dimethoxyphenethylamine moiety is synthesized via reductive amination of 3,4-dimethoxyacetophenone using sodium cyanoborohydride in methanol under acidic conditions. Alternatively, catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile with Raney nickel yields the amine in ~85% purity.
Key Reaction Conditions :
Formation of the 1,3,4-Thiadiazole Core
The thiadiazole ring is constructed via cyclization of a thiosemicarbazide derivative. For example, treatment of N-phenylthiosemicarbazide with acetic anhydride and sulfuric acid induces cyclodehydration to form 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is subsequently functionalized at the 5-position with a phenylcarbamoyl group using phenyl isocyanate in dry tetrahydrofuran (THF) under nitrogen.
Reaction Parameters :
Coupling of Thiadiazole and Phenethylamine Moieties
The final assembly involves two sequential couplings:
-
Sulfanyl Acetamide Bridge Formation : 5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-thiol is reacted with chloroacetyl chloride in dichloromethane (DCM) to form 2-(thiadiazol-2-ylsulfanyl)acetyl chloride.
-
Amide Bond Formation : The acyl chloride is coupled with 3,4-dimethoxyphenethylamine using N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM.
Optimized Conditions :
-
Coupling agent: EDCI·HCl (1.2 equiv)
-
Base: DMAP (0.1 equiv)
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Solvent: Anhydrous DCM
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Temperature: 0°C → room temperature
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Reaction time: 24 hours
Purification and Characterization
Workup and Isolation
Post-reaction mixtures are sequentially washed with 2M HCl, saturated NaHCO₃, and brine to remove unreacted reagents. The organic layer is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and purified via recrystallization (dichloromethane/ethyl acetate).
Comparative Analysis of Synthetic Routes
| Parameter | Method A (EDCI/DMAP) | Method B (HOBt/DCC) |
|---|---|---|
| Coupling Agent | EDCI·HCl | Dicyclohexylcarbodiimide |
| Base | DMAP | HOBt |
| Solvent | DCM | DMF |
| Reaction Time (h) | 24 | 18 |
| Yield (%) | 76 | 68 |
| Purity (%) | >95 | 92 |
Method A (EDCI/DMAP) offers superior yield and purity compared to traditional carbodiimide approaches, likely due to enhanced activation of the carboxylic acid intermediate .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Thiadiazole core formation : Cyclization of thiocarbazides under acidic conditions to generate the 1,3,4-thiadiazole ring .
- Sulfanyl acetamide coupling : Reaction of the thiadiazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF or THF .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Yields are optimized by controlling stoichiometry (1:1.2 molar ratio for coupling steps) and reaction temperatures (60–80°C) .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm functional groups (e.g., methoxy, acetamide) and regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 513.12, observed 513.10) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s mechanism of action in targeting biological pathways, such as ACE2 inhibition?
- Molecular Docking Studies : Use software like AutoDock Vina to simulate binding interactions between the compound and ACE2 (PDB ID: 1R42). The sulfanyl and thiadiazole moieties may form hydrogen bonds with catalytic residues (e.g., His374, Glu402), as suggested by a docking score of -5.51 kcal/mol .
- In vitro Assays : Measure ACE2 enzymatic activity inhibition via fluorometric assays (e.g., Mca-APK[Dnp] substrate) at varying concentrations (IC₅₀ determination) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., dimethoxyphenyl, phenylcarbamoyl) to correlate structural features with inhibitory potency .
Q. How should conflicting data on biological activity (e.g., antiviral vs. anticancer effects) be resolved experimentally?
- Dose-Response Profiling : Test the compound across a broad concentration range (0.1–100 µM) in multiple cell lines (e.g., Vero E6 for antiviral activity, MCF-7 for anticancer assays) to identify context-dependent effects .
- Off-Target Screening : Use kinase profiling panels or proteome microarray chips to identify unintended targets that may explain contradictory results .
- Metabolic Stability Tests : Assess hepatic microsomal stability (e.g., human liver microsomes) to rule out metabolite-driven discrepancies .
Methodological Challenges and Solutions
Q. What strategies mitigate decomposition during synthesis or storage?
- Light Sensitivity : Store the compound in amber vials at -20°C under inert gas (Ar/N₂) to prevent oxidation of the sulfanyl group .
- Hydrolytic Stability : Avoid aqueous buffers with pH < 5 or > 8 during biological assays, as the acetamide bond may hydrolyze .
Q. How can researchers optimize solubility for in vivo studies?
- Co-Solvent Systems : Use DMSO:PEG-400 (10:90) for intraperitoneal administration, achieving >2 mg/mL solubility .
- Prodrug Derivatization : Introduce phosphate or glycoside groups to enhance aqueous solubility without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
